tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate
Description
This compound features a spirocyclic architecture combining a furo[2,3-c]pyridine moiety and a piperidine ring. The tert-butyl carbamate group at the 1'-position enhances steric protection and stability, while the 5-cyano substituent on the furopyridine ring may influence electronic properties and binding interactions.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-16(2,3)23-15(21)20-6-4-17(5-7-20)9-12-8-13(10-18)19-11-14(12)22-17/h8,11H,4-7,9H2,1-3H3 |
InChI Key |
GTPFHTLCTSVGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=NC=C3O2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Spirocyclic Pyrano-Furo-Pyridone Derivatives
Example Compounds :
- (±)-tert-Butyl 8'-cyclobutyl-7'-methyl-3',9'-dioxo-hexahydrospiro[piperidine-4,2'-pyrano[2',3':4,5]furo[3,2-c]pyridine]-1-carboxylate (13db)
- (±)-tert-Butyl-7'-methyl-3',5'-dioxo-6'-(thiophen-2-ylmethyl)-hexahydrospiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine]-1-carboxylate (14dg)
Key Differences :
- Substituents : 13db includes a cyclobutyl group, while 14dg has a thiophene-methyl substituent. These groups alter hydrophobicity and electronic profiles.
- Synthesis : Both are synthesized via MPLC purification (cyclohexane/EtOAc gradient), yielding 64–72% .
- Activity: Thiophene in 14dg may enhance π-stacking interactions in biological systems compared to the cyano group in the main compound.
Piperidine Carboxylates with Halogen Substituents
Example Compounds :
- tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (CAS 930111-10-7)
- tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 690632-05-4)
Key Differences :
Trifluoromethylphenyl-Containing Analogs
Example Compound :
- tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Key Differences :
- Synthesis : Requires thionyl chloride-mediated dehydration, contrasting with the main compound’s MPLC-based route.
- Electronics: The electron-withdrawing trifluoromethyl group may reduce basicity compared to the cyano group .
Spirocyclic Indoline and Thienopyran Derivatives
Example Compounds :
- tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1129411-47-7)
- tert-Butyl 4'-bromo-2'-chloro-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate (CAS 1622049-36-8)
Key Differences :
- Heterocycles: Indoline and thienopyran cores offer distinct π-electron systems versus the furopyridine in the main compound.
- Halogen Effects : Bromo and chloro substituents in 1622049-36-8 may improve metabolic stability but increase molecular weight .
Comparative Data Table
Research Implications
- Synthetic Flexibility: The main compound’s cyano group allows for further derivatization (e.g., reduction to amine), while brominated analogs (e.g., ) enable cross-coupling diversification.
- Biological Relevance: Thiophene and trifluoromethyl groups in analogs suggest tailored interactions with hydrophobic enzyme pockets, whereas the cyano group may engage in hydrogen bonding.
- Structural Diversity: Spirocyclic frameworks with varying heterocycles (e.g., indoline , thienopyran ) highlight the scaffold’s adaptability in drug design.
Q & A
Basic Questions
Q. What are the key synthetic routes for tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, spirocyclic compounds often require Suzuki coupling for C–C bond formation and tert-butyloxycarbonyl (Boc) protection/deprotection steps. Reaction conditions such as temperature (e.g., 80–120°C for cyclization), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts (e.g., palladium for cross-coupling) are critical. Optimizing these parameters can improve yields from ~40% to >70% and reduce byproducts .
Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the cyan moiety (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the primary safety considerations when handling tert-butyl 5-cyanospiro[...]carboxylate in laboratory settings?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use fume hoods, nitrile gloves, and protective eyewear. First aid measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention for irritation. Storage should be in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can fluorination patterns in analogous spirocyclic compounds enhance biological activity, and what strategies optimize these modifications?
- Methodological Answer : Fluorination at specific positions (e.g., indane 5/6 or pyridine 3) improves metabolic stability and target binding. For example, tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate shows enhanced kinase inhibition due to fluorine’s electronegativity. Systematic SAR studies comparing mono-/di-fluorinated analogs, coupled with DFT calculations, guide optimal substitution .
Q. What experimental strategies resolve contradictions in pharmacological assay data for spirocyclic piperidine derivatives?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or stereochemical impurities. Approaches include:
- Reproducing assays with enantiomerically pure samples (via chiral HPLC).
- Validating target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-referencing with in silico docking (e.g., AutoDock Vina) to predict binding modes .
Q. How does the spirocyclic architecture influence interaction with biological targets like SHP2 or kinases?
- Methodological Answer : The spiro core restricts conformational flexibility, favoring selective binding to hydrophobic enzyme pockets. For SHP2 inhibitors (e.g., GDC-1971), the spiro[benzofuran-2,4'-piperidine] scaffold mimics transition states. Computational modeling (MD simulations) and mutagenesis studies identify key residues (e.g., Lys366 in SHP2) for hydrogen bonding with the cyan group .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
